N-Fmoc-1,4-butanediamine hydrobromide

Catalog No.
S1939063
CAS No.
352235-99-5
M.F
C19H23BrN2O2
M. Wt
391.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Fmoc-1,4-butanediamine hydrobromide

CAS Number

352235-99-5

Product Name

N-Fmoc-1,4-butanediamine hydrobromide

IUPAC Name

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate;hydrobromide

Molecular Formula

C19H23BrN2O2

Molecular Weight

391.3 g/mol

InChI

InChI=1S/C19H22N2O2.BrH/c20-11-5-6-12-21-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18H,5-6,11-13,20H2,(H,21,22);1H

InChI Key

IZGCBOCFUHJPMD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCN.Br

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCN.Br

The exact mass of the compound N-Fmoc-1,4-butanediamine hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Fmoc-1,4-butanediamine hydrobromide (CAS 352235-99-5) is a highly stable, mono-protected heterobifunctional linker built on a putrescine (1,4-diaminobutane) core . It features a primary amine stabilized as a hydrobromide salt and a secondary terminus protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This structural duality makes it a highly reliable building block in the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and complex peptidomimetics [1]. By masking one amine, it prevents unwanted polymerization and allows for site-selective, unidirectional coupling. The compound is engineered for standard solid-phase peptide synthesis (SPPS) and solution-phase organic workflows, offering excellent solubility in polar aprotic solvents like DMF and NMP when neutralized, while maintaining long-term benchtop stability.

Substituting N-Fmoc-1,4-butanediamine hydrobromide with its free base or alternatively protected analogs introduces severe process vulnerabilities . The free base form of putrescine derivatives is notoriously unstable, rapidly absorbing atmospheric carbon dioxide and moisture to form carbamates, which destroys stoichiometric accuracy and drastically reduces coupling yields. Furthermore, substituting the Fmoc group with a Boc (tert-butyloxycarbonyl) group eliminates orthogonal flexibility; Boc requires harsh acidic conditions (like TFA) for removal, which will prematurely cleave the molecule from acid-labile resins or destroy sensitive payloads [1]. Similarly, using an Alloc-protected analog introduces the need for palladium catalysts, complicating downstream purification and regulatory compliance for pharmaceutical intermediates. The Fmoc-HBr combination is specifically selected to bypass these handling and orthogonality bottlenecks.

Storage Stability and Weighing Accuracy (HBr Salt vs. Free Base)

Aliphatic diamines like putrescine are highly susceptible to atmospheric degradation. The free base form of N-Fmoc-1,4-butanediamine rapidly absorbs carbon dioxide and moisture to form carbamates, leading to shifting molecular weights and stoichiometric errors during coupling[1]. In contrast, the hydrobromide salt (CAS 352235-99-5) is a highly crystalline, non-hygroscopic solid that maintains ≥98.0% purity under standard storage conditions, ensuring precise molar equivalents can be weighed for sensitive PROTAC or peptide linker syntheses.

Evidence DimensionAtmospheric stability and handling state
Target Compound DataMaintains ≥98.0% purity; crystalline and non-hygroscopic
Comparator Or BaselineFree base N-Fmoc-1,4-butanediamine (rapid carbamate formation via CO2 absorption)
Quantified DifferenceEliminates >10-15% stoichiometric errors caused by atmospheric degradation
ConditionsAmbient atmospheric weighing and long-term storage

Accurate stoichiometry is critical in heterobifunctional linker synthesis; the HBr salt eliminates the need for inert-atmosphere weighing and prevents yield-destroying side reactions.

Orthogonal Cleavage Compatibility (Fmoc vs. Boc Protection)

When constructing complex PROTACs or polyamine conjugates, orthogonal protection is mandatory. N-Fmoc-1,4-butanediamine hydrobromide is quantitatively deprotected using mild bases (e.g., 20% piperidine in DMF), leaving acid-labile groups like tert-butyl esters or Boc-protected amines completely intact [1]. Substituting this with N-Boc-1,4-butanediamine requires strong acids (like TFA or HCl) for deprotection, which will simultaneously cleave other acid-sensitive moieties and prematurely detach the growing molecule from acid-labile solid-phase resins.

Evidence DimensionDeprotection conditions and orthogonality
Target Compound DataQuantitative cleavage with 20% piperidine/DMF; 0% cleavage of acid-labile groups
Comparator Or BaselineN-Boc-1,4-butanediamine (requires 50-100% TFA for cleavage)
Quantified Difference100% preservation of Boc/t-Bu groups and acid-labile resin linkages during linker deprotection
ConditionsSolid-phase peptide synthesis (SPPS) or complex PROTAC assembly

Enables the synthesis of complex, multi-functional molecules where acid-sensitive payloads or structural elements must be preserved during linker extension.

Heavy-Metal-Free Processing (Fmoc vs. Alloc Protection)

For pharmaceutical applications, trace metal contamination is a strict regulatory hurdle. N-Fmoc-1,4-butanediamine hydrobromide relies on simple organic bases for deprotection. In contrast, the structurally similar N-Alloc-1,4-butanediamine requires palladium-catalyzed allyl transfer (e.g., Pd(PPh3)4) for deprotection [1]. Using the Fmoc-protected linker completely bypasses the need for expensive palladium catalysts and subsequent rigorous metal-scavenging steps required to meet ICH guidelines for active pharmaceutical ingredients (APIs) [2].

Evidence DimensionDeprotection reagent toxicity and downstream purification
Target Compound DataDeprotected via simple organic bases (piperidine/DBU)
Comparator Or BaselineN-Alloc-1,4-butanediamine (requires Pd(PPh3)4 catalyst and metal scavengers)
Quantified DifferenceReduces heavy metal contamination risk to 0 ppm, bypassing costly Pd-scavenging steps
ConditionsLate-stage API or clinical candidate synthesis (ICH Q3D compliance)

Procuring the Fmoc variant streamlines regulatory compliance and reduces manufacturing costs by eliminating heavy metal catalysts from the synthetic route.

Heterobifunctional PROTAC Linker Assembly

Where this compound is the right choice: Constructing heterobifunctional degraders where the linker must be extended directionally. The Fmoc group allows the unmasked amine to be coupled to an E3 ligase ligand, followed by mild base deprotection to attach the target-binding warhead, without disturbing acid-sensitive moieties.

Solid-Phase Peptide Synthesis (SPPS) on Acid-Labile Resins

Where this compound is the right choice: Introducing a putrescine spacer into peptide chains on acid-labile resins (e.g., Wang or 2-CTC). The base-labile Fmoc group ensures full compatibility with standard Fmoc/tBu SPPS protocols, avoiding the premature resin cleavage that occurs with Boc-protected alternatives .

Amphiphilic Polymer Functionalization for Nanoparticles

Where this compound is the right choice: Functionalizing polymers (like poly(maleic anhydride-alt-1-tetradecene)) for encapsulating semiconductor nanocrystals. The stable HBr salt ensures precise stoichiometric grafting before Fmoc removal, enabling highly reproducible surface modifications [1].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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